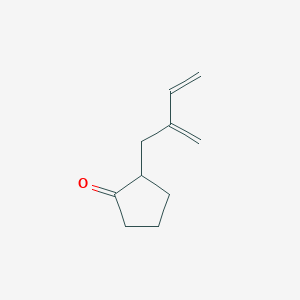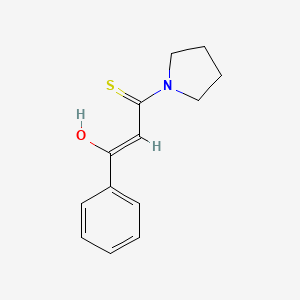![molecular formula C24H26BrNO5 B13825591 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Preparation Methods
The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl and benzyl groups are introduced through alkylation reactions. The 2-bromophenylmethyl group is added via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through esterification reactions to introduce the carboxylate groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .
Scientific Research Applications
This compound has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique reactivity makes it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents. For example:
- 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of 2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate lies in its specific bromine substitution, which can influence its reactivity and interactions .
Properties
Molecular Formula |
C24H26BrNO5 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(27)14-18(13-17-11-7-8-12-19(17)25)21(26)22(28)30-15-16-9-5-4-6-10-16/h4-12,18,21H,13-15H2,1-3H3/t18-,21?/m1/s1 |
InChI Key |
COBQPDYSQNUZFD-ITUIMRKVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


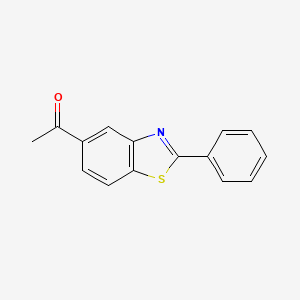

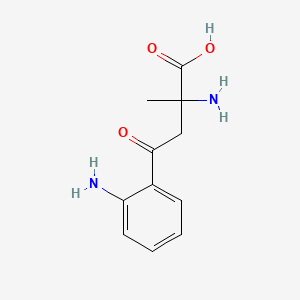
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)


![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
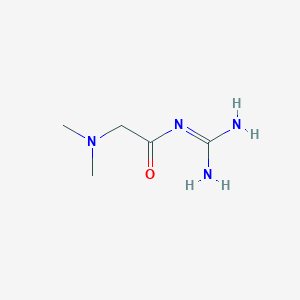
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)

